2-(1H-pyrrol-1-yl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
The compound “2-(1H-pyrrol-1-yl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a heterocyclic compound. It contains a pyrrole ring, a thiophene ring, and a triazolopyrimidine ring . The triazolopyrimidine ring is an important scaffold known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives can be achieved through various methods. One efficient and straightforward methodology for the preparation of novel functionalized triazolopyrimidine has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene . Another method involves an I2/KI-mediated oxidative N-N bond formation reaction .Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives can be established using single crystal X-ray diffraction . The structure of these compounds often features a two-dimensional (2D) 4-connected framework .Chemical Reactions Analysis
The chemical reactions involving triazolopyrimidine derivatives are diverse. For instance, a copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives can be influenced by their specific structure and functional groups. For instance, the electron-accepting triazolopyridine moiety was introduced to build bipolar host materials for the first time .Scientific Research Applications
Synthesis and Pharmaceutical Interest
The compound 2-(1H-pyrrol-1-yl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine, due to its structural resemblance to pyrazolo[1,5-a]pyrimidines, has drawn attention in pharmaceutical research for its potential as an antimetabolite in purine biochemical reactions. This structural category has been explored for its antitrypanosomal activity, showcasing the significance of such compounds in developing therapeutic agents. Researchers have developed efficient synthetic routes for pyrazolo[1,5-a]pyrimidines, along with related structures like pyrazolo[5,1-c]triazines and thieno[2,3-b]pyridines, highlighting the versatility and pharmaceutical interest in these compounds (Abdelriheem, Zaki, & Abdelhamid, 2017).
Antimicrobial Activity
The antimicrobial activity of compounds within this structural framework has been evaluated, with some showing competitive activities against standard antibacterial and antifungal drugs. This suggests their potential utility in addressing microbial resistance, providing a new avenue for the development of antimicrobial agents. The synthesis of these compounds involves green, solvent-free methodologies, further emphasizing the importance of sustainable practices in pharmaceutical research (Abdelhamid, El-Idreesy, Abdel-Riheem, & Dawoud, 2016).
Antitumor Activity
The structural motif of this compound and its derivatives have been investigated for their antitumor activity. An unusual Dimroth rearrangement facilitated the creation of thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines, which, upon further modification, exhibited strong antiproliferative activity against a panel of 60 human tumor cell lines at nanomolar concentrations. This underscores the compound's potential as a scaffold for developing potent anticancer agents (Lauria, Patella, Abbate, Martorana, & Almerico, 2013).
Insecticidal Properties
Research into the insecticidal properties of triazolo[1,5-a]pyrimidines and related compounds has shown promise in the development of novel pest control agents. The synthesis of these compounds and their evaluation against the cotton leafworm, Spodoptera littoralis, indicate their potential use in agricultural pest management strategies, addressing the need for more effective and environmentally friendly insecticides (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Mechanism of Action
Target of Action
Similar compounds with a [1,2,4]triazolo[1,5-a]pyrimidine core have been reported to interact with various targets such as nampt (nicotinamide phosphoribosyltransferase) and ALK5 . These targets play crucial roles in biological processes including metabolism, aging, and kinase activity .
Mode of Action
For instance, some compounds with a [1,2,4]triazolo[1,5-a]pyrimidine core have been identified as potent NAMPT activators . They interact with their targets, leading to changes in the biological processes regulated by these targets .
Biochemical Pathways
Given the reported interaction of similar compounds with nampt , it can be inferred that the NAD+ salvage pathway might be affected. NAD+ plays a pivotal role in many biological processes including metabolism and aging .
Pharmacokinetics
A compound with a similar [1,2,4]triazolo[1,5-a]pyrimidine core was reported to have high systemic exposure (auc) of 1426 ng × h/ml and maximum plasma concentration (cmax) of 1620 ng/ml . These properties suggest good bioavailability .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, including anticancer, antimicrobial, and anti-tubercular activities .
Safety and Hazards
Future Directions
The future directions for research on triazolopyrimidine derivatives are promising. Given their wide range of pharmacological activities, these compounds are attractive therapeutic targets for the treatment of a diverse array of diseases . Continued optimization of these compounds, particularly with regard to their safety and efficacy, will be an important area of future research .
Properties
IUPAC Name |
2-pyrrol-1-yl-7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5S/c1-2-8-17(7-1)13-15-12-14-6-5-10(18(12)16-13)11-4-3-9-19-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCPSMBTVOUEAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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